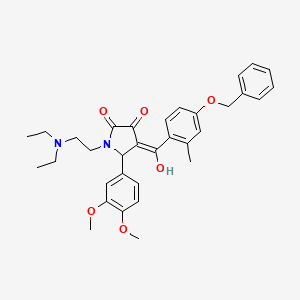![molecular formula C9H22N2O2 B12004199 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- CAS No. 102356-52-5](/img/structure/B12004199.png)
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is an organic compound with the molecular formula C₉H₂₀N₂O₂. This compound is characterized by the presence of both amino and butoxy functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- typically involves the reaction of 2-propanol with 1-[(2-aminoethyl)amino]-3-butoxy- reagents under controlled conditions. One common method includes the following steps:
Starting Materials: 2-Propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Materials: Bulk quantities of 2-propanol and 1-[(2-aminoethyl)amino]-3-butoxy-amine.
Catalysts and Solvents: Use of industrial-grade catalysts and solvents to facilitate the reaction.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the butoxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Another alkanolamine with similar properties but different applications.
1-(2-Aminoethylamino)-2-propanol: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is unique due to its combination of amino and butoxy groups, which confer distinct chemical reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
102356-52-5 |
|---|---|
Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-aminoethylamino)-3-butoxypropan-2-ol |
InChI |
InChI=1S/C9H22N2O2/c1-2-3-6-13-8-9(12)7-11-5-4-10/h9,11-12H,2-8,10H2,1H3 |
InChI Key |
MOLASALLZSDMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


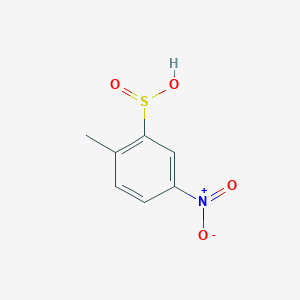


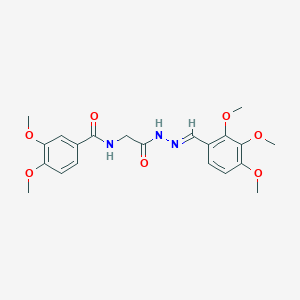
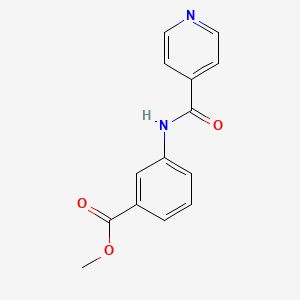
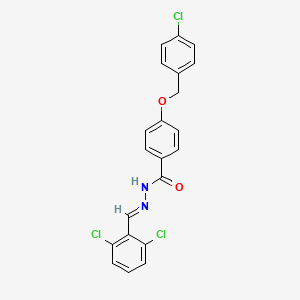

![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)
